(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Overview
Description
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes two carboxylic acid groups. This compound is known for its rigidity and strained ring system, which makes it an interesting subject of study in organic chemistry. Its structure is derived from norbornene, a bicyclic hydrocarbon, and it has applications in various fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene reacts with maleic anhydride to form the desired bicyclic structure. The reaction conditions usually involve heating the reactants to facilitate the cycloaddition process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents can also be adjusted to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with lithium aluminum hydride can produce diols.
Scientific Research Applications
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its rigid structure.
Mechanism of Action
The mechanism by which (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its strained ring system. The molecular targets and pathways involved depend on the specific application and the derivatives being studied. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent hydrocarbon of (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
Norbornadiene: Another bicyclic compound with a similar structure but different reactivity.
Bicyclo[2.2.2]octane: A related compound with a different ring system.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying reaction mechanisms and developing new materials.
Properties
IUPAC Name |
(1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6+,7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-RNGGSSJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21196-51-0 | |
Record name | 5-Norbornene-2,3-dicarboxylic acid, cis-exo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021196510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, CIS-EXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X112CES3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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